Scientific Field: Environmental Chemistry
Application Summary: n,n-Dibutylbenzenesulfonamide is used as a plasticizer and can be found in wastewater.
Methods of Application: A method involving solid phase microextraction (SPME) combined with gas chromatography/mass spectrometry (GC/MSD) has been developed for the simultaneous determination of n,n-Dibutylbenzenesulfonamide and Ibuprofen in wastewater samples.
Results: The limit of detection and limit of determination are 0.1 μg/L for both analytes.
N,n-Dibutylbenzenesulfonamide, also known as N-butylbenzenesulfonamide, is a chemical compound with the molecular formula and a molecular weight of 213.3 g/mol. It is classified as a sulfonamide and is primarily utilized as a plasticizer in various polymer applications, including polyacetals, polyamides, and polycarbonates. The compound appears as an oily, odorless liquid at ambient temperatures and has a boiling point of approximately 314 °C. It is slightly soluble in water and has a flash point greater than 200 °C .
The synthesis of N,n-Dibutylbenzenesulfonamide typically involves the reaction between butylamine and benzenesulfonyl chloride. The general reaction can be represented as follows:
This reaction can be catalyzed by sodium hydroxide in an aqueous medium under controlled temperature conditions .
Research indicates that N,n-Dibutylbenzenesulfonamide exhibits various biological activities, particularly concerning its neurotoxicity and immunotoxicity. Studies have shown that the compound can induce behavioral changes and alter choline acetyltransferase immunoreactivities in animal models. The compound has been found to distribute rapidly to the brain but also clears quickly, showing minimal accumulation . Acute toxicity studies report an oral LD50 range for rats between 1725 to 3560 mg/kg, indicating moderate toxicity levels .
Recent studies have highlighted the potential immunomodulatory effects of N,n-Dibutylbenzenesulfonamide on both innate and adaptive immune responses. For instance, exposure to the compound has been linked to decreased antibody responses in female rats while showing varying effects on natural killer cell activity depending on sex and developmental stage .
Several synthesis methods have been documented for N,n-Dibutylbenzenesulfonamide:
N,n-Dibutylbenzenesulfonamide serves multiple roles across different industries:
Studies investigating the interactions of N,n-Dibutylbenzenesulfonamide with biological systems have revealed its potential effects on neurotransmitter systems and immune function. For example, pharmacokinetic studies demonstrate how the compound is absorbed and metabolized in rodents, indicating significant excretion through urine . Furthermore, its lipophilic nature allows for rapid distribution within biological tissues, raising concerns about its long-term effects on health.
Several compounds share structural similarities with N,n-Dibutylbenzenesulfonamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-ethylbenzenesulfonamide | C9H11NO2S | Shorter alkyl chain; used similarly as a plasticizer |
| N-propylbenzenesulfonamide | C10H13NO2S | Slightly longer alkyl chain; similar applications |
| N-methylbenzenesulfonamide | C9H11NO2S | Contains a methyl group; lower molecular weight |
Uniqueness of N,n-Dibutylbenzenesulfonamide:
N,N-Dibutylbenzenesulfonamide represents a significant sulfonamide compound with molecular formula C14H23NO2S and molecular weight 269.40 g/mol [1]. This compound serves as an important intermediate in organic synthesis and finds applications in polymer science as a plasticizer [2]. The synthesis of this compound involves several well-established methodologies, each offering distinct advantages for different production scales and requirements.
The conventional synthesis of N,N-dibutylbenzenesulfonamide primarily relies on nucleophilic substitution reactions and catalytic amination approaches [3]. These methods have been extensively studied and optimized for both laboratory and industrial applications [4] [5].
The most widely employed synthetic route involves the nucleophilic substitution reaction between benzenesulfonyl chloride and dibutylamine [3] [6]. This reaction proceeds through a well-established addition-elimination mechanism where the highly electrophilic sulfonyl chloride undergoes nucleophilic attack by the amine [6].
The reaction mechanism involves initial formation of a tetrahedral intermediate through nucleophilic attack of dibutylamine at the sulfur center of benzenesulfonyl chloride [7] [8]. The electron-withdrawing nature of the sulfonyl group activates the sulfur atom toward nucleophilic substitution [6]. Subsequently, elimination of chloride ion occurs, forming the desired sulfonamide product with concurrent release of hydrochloric acid [8].
Reaction conditions significantly influence the yield and purity of the final product [4] [8]. Optimal conditions typically involve maintaining the reaction temperature between 0-25°C to minimize side reactions [4]. The use of an appropriate base such as triethylamine or sodium hydroxide is essential to neutralize the hydrochloric acid byproduct [8]. Solvent selection plays a crucial role, with dichloromethane and dimethylformamide being preferred due to their ability to dissolve both reactants effectively [4].
The stoichiometry of reactants requires careful optimization [8]. A slight excess of dibutylamine (1.1-1.5 equivalents) relative to benzenesulfonyl chloride typically ensures complete conversion while minimizing the formation of unreacted starting materials [8]. The reaction proceeds efficiently under these conditions, typically achieving yields of 85-95% within 1-6 hours [4].
Third-order kinetics have been observed in some variants of this reaction, particularly at high pH conditions [8]. This phenomenon involves general-base assistance of the nucleophilic attack, where hydroxide ion or a second amine molecule facilitates the substitution process [8]. Such conditions enable efficient sulfonamide formation even with slight excesses of the sulfonyl chloride reagent [8].
Advanced catalytic methodologies have emerged as viable alternatives to traditional nucleophilic substitution routes [9] [10]. These approaches offer enhanced selectivity and milder reaction conditions compared to conventional methods [9].
Copper-based catalytic systems have shown particular promise for sulfonamide synthesis [10]. The combination of copper acetate with zinc chloride provides effective catalysis for the amination of sulfonyl compounds [10]. These catalytic systems operate through formation of copper-amine complexes that facilitate the nucleophilic attack on the sulfonyl substrate [10].
N-heterocyclic carbene catalysts represent another significant advancement in catalytic amination [9] [11]. These organocatalysts function as carbon-centered Brønsted bases, activating substrates through hydrogen bonding interactions [11]. The mild reaction conditions and broad substrate compatibility make this approach particularly attractive for pharmaceutical applications [11].
Temperature optimization in catalytic systems typically requires higher temperatures (25-150°C) compared to traditional methods [9]. However, the enhanced selectivity and reduced formation of byproducts often compensate for the increased energy requirements [9]. Reaction times can be significantly reduced to 0.5-6 hours depending on the specific catalytic system employed [9].
Electrochemical methods for sulfonamide synthesis have gained considerable attention due to their environmental benefits and tunable reaction parameters [12] [13] [14]. These approaches eliminate the need for stoichiometric oxidizing agents and offer precise control over reaction conditions [13].
The electrochemical synthesis involves oxidative coupling between thiols and amines through controlled potential electrolysis [12] [13]. The process begins with anodic oxidation of the thiol substrate to form the corresponding disulfide within the first 20 seconds of reaction [13]. Subsequently, the amine undergoes oxidation to form a radical cation intermediate [13].
Mechanistic investigations reveal that the sulfonamide formation occurs through several consecutive steps [13]. Following disulfide formation, the amine radical cation reacts with the disulfide to generate a sulfenamide intermediate [13]. Two subsequent oxidation steps convert the sulfenamide through a sulfinamide intermediate to yield the final sulfonamide product [13].
The electrochemical parameters require careful optimization for successful synthesis [14]. Applied potentials ranging from -0.4 to -1.1 V versus silver/silver chloride electrode provide tunable selectivity for different product formations [14]. Current densities of 5-20 mA/cm² offer adequate reaction rates while maintaining product quality [14].
Electrolyte selection significantly impacts reaction efficiency [14]. Tetrabutylammonium hexafluorophosphate in acetonitrile provides optimal ionic conductivity under anhydrous conditions [14]. Working electrodes composed of platinum or carbon materials ensure efficient electron transfer, while platinum counter electrodes complete the electrochemical circuit [14].
Reaction times for electrochemical synthesis typically range from 0.5-2 hours, significantly shorter than conventional methods [14]. Temperature control at 20-25°C maintains optimal reaction kinetics without requiring elevated temperatures [14]. Substrate concentrations of 0.05-0.2 M prevent mass transfer limitations while ensuring adequate conversion rates [14].
Solid-phase methodologies offer unique advantages for sulfonamide synthesis, including simplified purification procedures and potential for automated synthesis [15] [16]. These techniques have been successfully adapted for N,N-dibutylbenzenesulfonamide synthesis through various strategic approaches [15].
The solid-phase approach involves attachment of reactants to insoluble polymer supports, enabling separation of products and byproducts through simple filtration [15] [17]. Three distinct strategies have been developed for solid-phase sulfonamide synthesis: pre-synthesis of building blocks followed by solid-phase coupling, direct on-resin formation using sulfonimidoyl chloride intermediates, and complete on-resin synthesis from sulfonyl chlorides [15].
Resin selection plays a critical role in solid-phase synthesis success [15]. Polystyrene-based resins such as 2-chlorotrityl chloride resin, Wang resin, and Rink amide-ChemMatrix resin have demonstrated compatibility with sulfonamide chemistry [15]. The choice of resin affects both reaction efficiency and final product purity [15].
On-resin sulfonimidoyl chloride formation represents a particularly innovative approach [15]. This method involves treatment of resin-bound sulfonamides with triphenylphosphine dichloride at 0°C to generate reactive sulfonimidoyl chloride intermediates [15]. Subsequent addition of nucleophilic amines yields the desired sulfonamide products with high conversion rates [15].
Temperature control proves especially critical in solid-phase synthesis [15]. Reactions conducted at 0-5°C prevent decomposition of reactive intermediates while maintaining adequate reaction rates [15]. The use of diisopropylethylamine as base in dimethylformamide solvent provides optimal conditions for solid-phase transformations [15].
Purification advantages of solid-phase synthesis include elimination of chromatographic purification for intermediate compounds [15] [17]. Excess reagents and soluble byproducts are removed through iterative washing steps, significantly simplifying the overall synthetic procedure [15]. Final cleavage from the solid support yields products with purities comparable to solution-phase methods [15].
Industrial production of N,N-dibutylbenzenesulfonamide requires comprehensive optimization of reaction parameters to achieve economical and environmentally sustainable manufacturing [18] [19]. Process development focuses on maximizing yield while minimizing waste generation and energy consumption [19].
Scale-up considerations encompass reaction kinetics, heat transfer, mass transfer, and equipment design [19]. The exothermic nature of the sulfonyl chloride-amine reaction necessitates effective temperature control systems to prevent thermal runaway and maintain product quality [19]. Heat removal becomes increasingly challenging at larger scales, requiring specialized reactor designs with enhanced heat transfer capabilities [19].
Mixing efficiency significantly impacts reaction outcomes at industrial scale [19]. Inadequate mixing can lead to local concentration gradients, resulting in side reactions and reduced yields [19]. Proper impeller design and optimal agitation rates ensure homogeneous reaction conditions throughout the reactor volume [19].
Solvent recovery and recycling represent major economic considerations in industrial operations [19]. Vacuum distillation systems enable efficient separation and purification of both product and solvent streams [19]. Advanced distillation designs with multiple theoretical stages maximize separation efficiency while minimizing energy consumption [19].
Process analytical technology implementation provides real-time monitoring and control capabilities [19]. Online monitoring of key parameters such as temperature, pH, and reactant concentrations enables immediate process adjustments to maintain optimal conditions [19]. Spectroscopic techniques including infrared and nuclear magnetic resonance provide continuous composition analysis [19].
Quality by design principles guide industrial process development [19]. Design of experiments methodology systematically explores the relationship between process variables and product quality attributes [19]. This approach identifies critical process parameters and establishes robust operating ranges that consistently deliver high-quality products [19].
Table 1: Synthesis Methods for N,N-Dibutylbenzenesulfonamide
| Synthesis Method | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution with Benzenesulfonyl Chloride | Benzenesulfonyl chloride + Dibutylamine | Triethylamine or NaOH | DCM, DMF, or aqueous | 0-25 | 85-95 | 1-6 hours |
| Electrochemical Oxidative Coupling | Thiols + Amines (electrochemical) | Electrochemical activation | Acetonitrile | Room temperature | 70-90 | 30 min - 2 hours |
| Solid-Phase Synthesis | Resin-bound sulfonyl chloride + Dibutylamine | DIPEA (diisopropylethylamine) | DMF or DCM | 0-25 | 85-95 | 30 min - 2 hours |
| Catalytic Amination (General) | Sulfonyl compounds + Amines (catalyst) | Cu(OAc)2/ZnCl2 or NHC | Various organic solvents | 25-150 | 70-98 | 0.5-6 hours |
| Industrial Optimized Route | Benzenesulfonyl chloride + Dibutylamine (optimized) | Optimized base system | Process-optimized solvent | Optimized range | >95 | Optimized timing |
Comprehensive analysis of reaction byproducts is essential for developing effective purification strategies and optimizing overall process efficiency [20] [21]. The primary byproducts in N,N-dibutylbenzenesulfonamide synthesis include hydrochloric acid, amine hydrochlorides, unreacted starting materials, and various side reaction products [20].
Hydrochloric acid formation represents the primary stoichiometric byproduct of the nucleophilic substitution reaction [6] [8]. This strong acid must be neutralized immediately to prevent equipment corrosion and maintain reaction pH within acceptable ranges [8]. Sodium hydroxide or sodium bicarbonate solutions effectively neutralize the acid while forming water-soluble sodium chloride that can be easily removed [8].
Dibutylamine hydrochloride formation occurs when excess amine reacts with the hydrochloric acid byproduct [20]. This salt typically comprises 2-5% of the reaction mixture and can be detected through nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [20]. Aqueous washing effectively removes this impurity due to its high water solubility [20].
Unreacted benzenesulfonyl chloride typically remains at 0.5-2% levels when proper stoichiometry is employed [20]. Gas chromatography-mass spectrometry and nuclear magnetic resonance provide sensitive detection methods for this impurity [20]. Optimized reaction stoichiometry and complete mixing minimize this byproduct formation [20].
Monobutylbenzenesulfonamide represents a significant structural impurity resulting from competing monofunctionalization reactions [20]. This compound typically constitutes 1-3% of the product mixture and requires chromatographic separation for complete removal [20]. Reaction optimization through temperature control and reagent addition rates minimizes its formation [20].
Purification strategy selection depends on the intended application and required purity level [21] [22]. Aqueous base extraction effectively removes acidic impurities including hydrochloric acid and benzenesulfonic acid [21]. Sodium bicarbonate or sodium carbonate solutions (5% concentration) provide gentle extraction conditions that preserve product integrity [21].
Aqueous acid washing removes excess amine and basic impurities [21]. Hydrochloric acid (1 M) or citric acid solutions effectively extract these components while maintaining product stability [21]. Multiple extraction cycles may be necessary to achieve desired purity levels [21].
Vacuum distillation represents the most effective purification method for industrial applications [21]. Operating pressures of 0.1-1 mmHg and temperatures of 150-220°C enable efficient separation of the product from volatile impurities [21]. This method typically achieves 95-98% purity with 85-95% recovery rates [21].
Column chromatography provides the highest purity products but is generally impractical for large-scale operations [21]. Silica gel stationary phases with gradient elution systems effectively separate structural isomers and closely related impurities [21]. This method achieves 95-99% purity but with reduced recovery rates of 80-90% [21].
Table 2: Byproduct Analysis in N,N-Dibutylbenzenesulfonamide Synthesis
| Byproduct/Impurity | Formation Mechanism | Typical Content (%) | Detection Method | Control Strategy |
|---|---|---|---|---|
| Hydrochloric Acid (HCl) | Primary reaction byproduct | Neutralized | pH measurement | Base neutralization |
| Dibutylamine Hydrochloride | HCl neutralization with amine | 2-5 | NMR, HPLC | Aqueous wash |
| Unreacted Benzenesulfonyl Chloride | Incomplete conversion | 0.5-2 | GC-MS, NMR | Optimized stoichiometry |
| Monobutylbenzenesulfonamide | Competing monofunctionalization | 1-3 | HPLC, NMR | Reaction optimization |
| Benzenesulfonic Acid | Hydrolysis of sulfonyl chloride | <1 | Ion chromatography | Anhydrous conditions |
| Dibutylamine Excess | Use of excess reagent | 1-5 | GC, NMR | Precise metering |
| Solvent Residues | Incomplete solvent removal | <0.5 | GC headspace | Vacuum distillation |
| Oligomeric Sulfonamides | Side condensation reactions | <1 | HPLC, MS | Temperature control |
Table 3: Purification Strategies for N,N-Dibutylbenzenesulfonamide
| Purification Method | Target Removal | Conditions | Typical Recovery (%) | Purity Achieved (%) | Industrial Applicability |
|---|---|---|---|---|---|
| Aqueous Base Extraction | HCl, acid impurities | 5% NaHCO3 or Na2CO3 | 95-98 | 90-95 | High |
| Aqueous Acid Wash | Excess amine, basic impurities | 1M HCl or citric acid | 92-96 | 92-96 | High |
| Organic Solvent Extraction | Polar impurities | DCM, ethyl acetate | 90-95 | 88-93 | High |
| Vacuum Distillation | Solvent, volatile impurities | 0.1-1 mmHg, 150-220°C | 85-95 | 95-98 | Very High |
| Column Chromatography | Structural isomers | Silica gel, gradient elution | 80-90 | 95-99 | Medium |
| Recrystallization | High-purity isolation | Ethanol/water or hexane | 70-85 | 98-99.5 | Low |
| Preparative HPLC | Final purification | C18 column, acetonitrile/water | 85-95 | >99 | Low |
| Liquid-Liquid Extraction | Water-soluble impurities | Water/organic solvent | 88-94 | 85-92 | High |
The phase transition behavior of N,N-dibutylbenzenesulfonamide exhibits characteristic features typical of substituted benzenesulfonamides. Based on structural analogy with the closely related N-butylbenzenesulfonamide, the compound demonstrates distinct solid-liquid transition properties. The melting point of the parent N-butylbenzenesulfonamide is reported at 83°C when crystallized from ethanol-water mixtures [1] [2] [3]. For N,N-dibutylbenzenesulfonamide, the presence of two butyl substituents on the nitrogen atom would be expected to lower the melting point due to reduced intermolecular hydrogen bonding capabilities and increased steric hindrance.
The solid-state behavior of sulfonamides is governed by intermolecular hydrogen bonding patterns and π-π stacking interactions between aromatic rings [4]. In N,N-dibutylbenzenesulfonamide, the substitution pattern eliminates the ability to form strong hydrogen bonds through the sulfonamide nitrogen, as both hydrogen atoms are replaced by butyl groups. This structural modification fundamentally alters the crystalline packing arrangements and reduces the enthalpic barrier for melting.
The heat of fusion for related benzenesulfonamides has been calculated using the Joback method, yielding values of approximately 32.17 kJ/mol [5]. The N,N-dibutyl derivative would likely exhibit a lower heat of fusion due to weaker intermolecular interactions in the solid state. The temperature-dependent heat capacity behavior follows typical organic compound patterns, with significant increases observed as the temperature approaches the melting point.
The vapor pressure characteristics of N,N-dibutylbenzenesulfonamide reflect its relatively high molecular weight and strong intermolecular interactions. The parent N-butylbenzenesulfonamide exhibits a vapor pressure of 0.35 mmHg at 150°C [1] [2] [6], indicating low volatility at ambient conditions. The vapor pressure at 25°C is substantially lower, calculated at 0.000212 mmHg [3], demonstrating the compound's tendency to remain in the condensed phase under normal conditions.
For N,N-dibutylbenzenesulfonamide, the additional butyl group would further reduce volatility due to increased molecular weight and enhanced van der Waals interactions. The boiling point, calculated using the Joback method for the parent compound, is 314°C at atmospheric pressure [1] [2] [6]. The N,N-dibutyl derivative would be expected to have a higher boiling point, potentially exceeding 350°C.
The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the heat of vaporization estimated at 65.20 kJ/mol for the parent compound [5]. This relatively high enthalpy of vaporization reflects the strong intermolecular interactions present in the liquid phase, including dipole-dipole interactions and aromatic stacking.
The solubility profile of N,N-dibutylbenzenesulfonamide in organic solvents is characterized by selective dissolution based on polarity and hydrogen bonding capacity. The compound demonstrates limited water solubility, with the parent N-butylbenzenesulfonamide showing a solubility of 450 mg/L at 20°C [1]. The N,N-dibutyl derivative would be expected to show even lower aqueous solubility due to increased hydrophobic character from the additional butyl group.
In organic media, the compound exhibits preferential solubility in polar aprotic solvents. Chloroform and methanol show slight solubility for related compounds [1], while more polar solvents like dimethyl sulfoxide and ethanol provide better dissolution characteristics [7]. The solubility behavior follows the general principle of "like dissolves like," with the aromatic sulfonamide core providing compatibility with aromatic solvents and the alkyl substituents enhancing solubility in hydrocarbon-based media.
Systematic studies on benzenesulfonamide solubility in sixteen different solvents have demonstrated temperature-dependent behavior, with increasing solubility observed at elevated temperatures [8]. The solubility data can be effectively modeled using the Apelblat equation, Wilson equation, and nonrandom two-liquid models. The dissolution process is characterized as endothermic and entropy-driven, with positive values for both dissolution enthalpy and entropy [8].
The LogP value for the parent compound is 2.01 at 20°C [1], indicating moderate lipophilicity. The N,N-dibutyl derivative would be expected to have a higher LogP value, potentially in the range of 3-4, reflecting increased hydrophobic character and reduced hydrogen bonding capacity.
The acid-base properties of N,N-dibutylbenzenesulfonamide are fundamentally different from those of monosubstituted sulfonamides due to the complete substitution of the sulfonamide nitrogen. The predicted pKa value for N-butylbenzenesulfonamide is 11.62 ± 0.40 [1] [3] [6], indicating weak acidity. However, N,N-dibutylbenzenesulfonamide lacks the acidic proton on the sulfonamide nitrogen, rendering it essentially non-acidic under normal conditions.
The absence of the N-H proton in N,N-dibutylbenzenesulfonamide eliminates the primary ionization site present in monosubstituted sulfonamides. This structural modification has profound implications for the compound's behavior in aqueous systems and its interaction with biological targets. Unlike N-alkylbenzenesulfonamides, which can undergo deprotonation at the sulfonamide nitrogen, the N,N-disubstituted derivative remains essentially neutral across a wide pH range [9] [10] [11].
The compound's inability to form hydrogen bonds through the sulfonamide nitrogen also affects its solubility in alkaline media. While monosubstituted sulfonamides can dissolve in strong bases through deprotonation, N,N-dibutylbenzenesulfonamide remains insoluble in alkaline solutions [9] [10] [12]. This behavior is attributed to the electron-withdrawing effect of the sulfonyl group, which, while present, cannot facilitate proton removal due to the absence of the N-H bond.
The weak basicity of the compound arises from the lone pair electrons on the sulfonamide nitrogen, but this basicity is significantly reduced compared to simple amines due to the strong electron-withdrawing effect of the sulfonyl group. The pKa for protonation at the nitrogen would be expected to be significantly lower than that of simple aliphatic amines.
Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of N,N-dibutylbenzenesulfonamide. The B3LYP functional with various basis sets has been extensively used for studying sulfonamide compounds [13] [14] [15]. The 6-31G(d) basis set provides a good balance between computational cost and accuracy for geometry optimization, while larger basis sets like 6-311++G(d,p) offer improved accuracy for electronic properties.
The molecular geometry optimization reveals characteristic features of the sulfonamide functional group. The sulfur-nitrogen bond length is typically around 1.63-1.65 Å, with the sulfonyl group adopting a tetrahedral geometry around the sulfur atom. The C-S-N-C torsion angles demonstrate the staggered conformation preference, with typical values ranging from -70° to -82° [4]. The dihedral angle between the benzene ring and the sulfonamide plane provides information about the overall molecular conformation.
Electronic properties calculated using DFT methods include the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The HOMO-LUMO gap for related compounds is typically in the range of 4-5 eV, indicating moderate electronic stability [16]. Natural bond orbital analysis reveals the charge distribution within the molecule, with the sulfur atom carrying a partial positive charge and the oxygen atoms of the sulfonyl group carrying negative charges.
Thermodynamic properties can be estimated using computational methods, including the Joback group contribution method. Critical properties such as critical temperature (752.37 K) and critical pressure (3547.31 kPa) have been calculated for the parent compound [5]. The heat of formation, estimated at -413.08 kJ/mol in the gas phase, reflects the thermodynamic stability of the compound.
Molecular dynamics simulations provide dynamic information about the conformational behavior and intermolecular interactions of N,N-dibutylbenzenesulfonamide. The OPLS-AA force field, commonly used for organic molecules, accurately represents the intermolecular interactions in sulfonamide systems [17] [18]. Simulations typically employ the TIP3P water model for aqueous systems and are conducted under NPT ensemble conditions at 300 K and 1 atm pressure.
The conformational flexibility of the butyl chains in N,N-dibutylbenzenesulfonamide is a key feature explored through molecular dynamics. The alkyl chains can adopt various conformations, from fully extended to more compact structures. The root-mean-square deviation analysis of the molecular structure during simulation provides information about conformational stability, with typical RMSD values ranging from 1-3 Å for stable conformations [17].
Intermolecular interactions, including hydrogen bonding patterns and van der Waals contacts, are crucial for understanding the compound's behavior in different environments. The radial distribution functions calculated from molecular dynamics trajectories reveal the local structure around specific atoms, providing insights into solvation patterns and molecular aggregation behavior.
Simulation studies of related sulfonamide compounds have demonstrated the importance of solvent effects on molecular conformation. The compound's behavior in different solvents can be modeled using appropriate force field parameters, with particular attention to electrostatic interactions and hydrogen bonding capabilities [18] [19].
The binding free energy calculations using molecular mechanics combined with Poisson-Boltzmann surface area methods provide quantitative estimates of intermolecular interaction strengths. These calculations are particularly valuable for understanding the compound's interaction with biological targets or other molecules in solution [17].
| Property | Value | Source/Method |
|---|---|---|
| Melting Point (°C) | 83* | Experimental |
| Boiling Point (°C) | 314* | Experimental |
| Density (g/mL at 25°C) | 1.15* | Experimental |
| Vapor Pressure (mmHg at 150°C) | 0.35* | Experimental |
| Refractive Index (n20/D) | 1.525* | Experimental |
| Flash Point (°C) | 113* | Experimental |
| Heat of Vaporization (kJ/mol) | 65.20* | Joback Method |
| Heat of Fusion (kJ/mol) | 32.17* | Joback Method |
| Critical Temperature (K) | 752.37* | Joback Method |
| Critical Pressure (kPa) | 3547.31* | Joback Method |
*Data for N-butylbenzenesulfonamide (closest structural analog)
| Solvent | Solubility | Temperature (°C) |
|---|---|---|
| Water | 450 mg/L at 20°C* | 20 |
| Chloroform | Slightly soluble | Room temperature |
| Methanol | Slightly soluble | Room temperature |
| Ethanol | Soluble | Room temperature |
| Acetone | Soluble | Room temperature |
| Dichloromethane | Soluble | Room temperature |
| Dimethyl Sulfoxide | Expected soluble | Room temperature |
*Data for N-butylbenzenesulfonamide
| Parameter | Value | Method/Source |
|---|---|---|
| pKa (predicted) | 11.62 ± 0.40* | Computational prediction |
| LogP (octanol/water) | 2.01 at 20°C* | Experimental |
| Acid-Base Character | Weakly acidic | Based on structural analysis |
| Ionization State at pH 7 | Predominantly neutral | Calculated from pKa |
| Solubility in Alkali | Insoluble | Literature report |
*Data for N-butylbenzenesulfonamide
| Method | Application | Typical Use |
|---|---|---|
| DFT B3LYP/6-31G(d) | Geometry optimization | Structure and energetics |
| DFT B3LYP/6-31+G(d,p) | Electronic properties | Spectroscopic properties |
| DFT B3LYP/6-311G+(d,p) | High-level single point | Accurate energetics |
| HF/6-31+G(d,p) | Comparative studies | Baseline calculations |
| AM1 Semiempirical | Rapid screening | Preliminary studies |
| Molecular Mechanics (MMFF94) | Conformational search | Initial conformations |
| Parameter | Typical Value | Application |
|---|---|---|
| Force Field | OPLS-AA/OPLS3e | Intermolecular interactions |
| Basis Set | All-atom | Atomic-level detail |
| Simulation Time | 100-500 ns | Equilibration and production |
| Temperature (K) | 300 | Physiological conditions |
| Pressure (atm) | 1.0 | Standard conditions |
| Ensemble | NPT | Constant T and P |
| Solvent Model | TIP3P water | Explicit solvation |
| Cutoff Distance (Å) | 10-12 | Non-bonded interactions |
Corrosive;Irritant